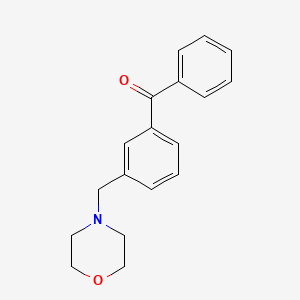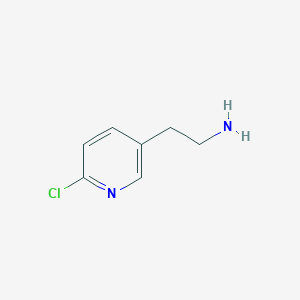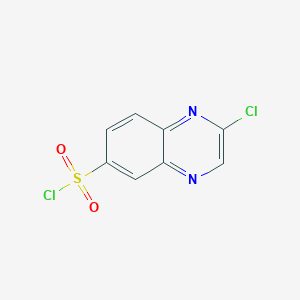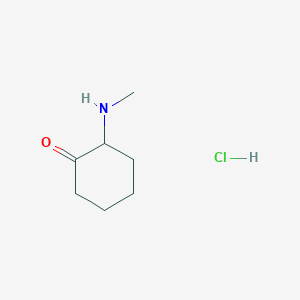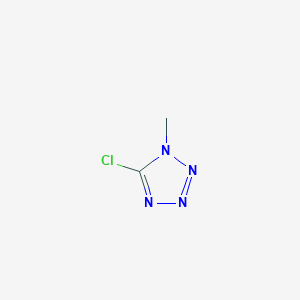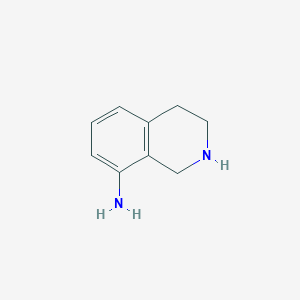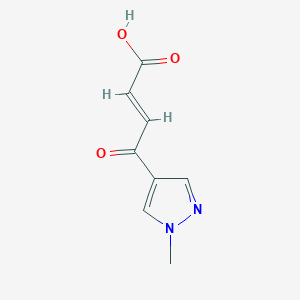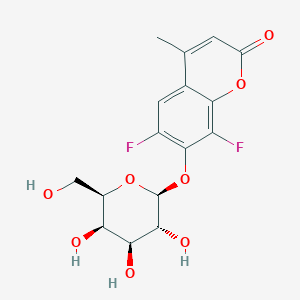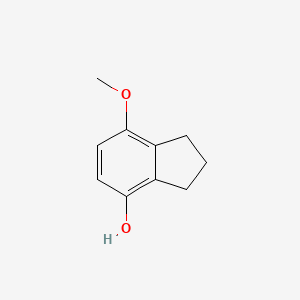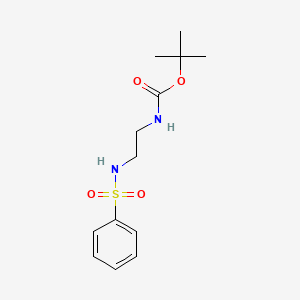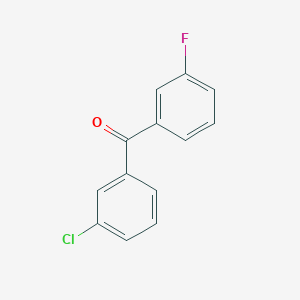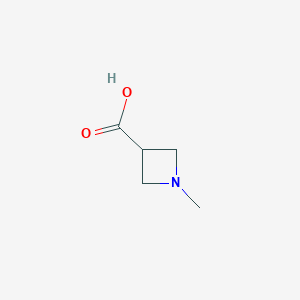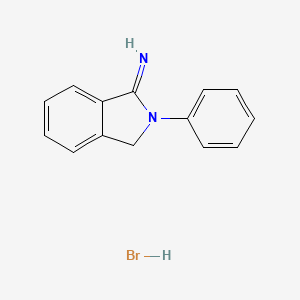
2-Phenylisoindolin-1-imine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylisoindolin-1-imine hydrobromide, also known as PIIH, is a heterocyclic compound. It has a molecular weight of 289.17 g/mol . The IUPAC name for this compound is 2-phenyl-1-isoindolinimine hydrobromide . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 2-Phenylisoindolin-1-imine hydrobromide is C14H13BrN2 . The InChI code for this compound is1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H . The canonical SMILES representation is C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br . Physical And Chemical Properties Analysis
2-Phenylisoindolin-1-imine hydrobromide has a molecular weight of 289.17 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The exact mass is 288.02621 g/mol, and the monoisotopic mass is also 288.02621 g/mol . The topological polar surface area is 27.1 Ų . The compound has a heavy atom count of 17 .科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Isoquinoline Derivatives : 2-(o-Aroyl)phenyl-1, 4-dihydroisoquinolin-3(2H)-imine hydrobromides, a derivative of 2-Phenylisoindolin-1-imine hydrobromide, have been synthesized for the formation of 5-aryl-7,12-dihydroisoquino[2,3-a]quinazolinium perhclorates, highlighting its utility in creating condensed isoquinolines (Kisel’ et al., 1995).
Catalytic Asymmetric Hydrogenation : The compound has been utilized in developing a catalytic asymmetric hydrogenation process for the reduction of hydrochloride salts of similar imines, representing a novel approach to creating key intermediates for specific drugs (Ruzic et al., 2012).
Ultrasound Irradiation Synthesis : Novel 3-imino-2-phenylisoindolin-1-one derivatives have been synthesized using arylcyanamides and benzoyl chloride under ultrasound irradiation, showcasing an innovative approach for synthesizing derivatives under mild conditions (Nasrollahzadeh & Shafiei, 2021).
Biological Evaluation as ACE Inhibitors : Dihydroisoquinoline imines have been synthesized and evaluated for their potential as angiotensin-converting enzyme (ACE) inhibitors, indicating possible medical applications (Selmi et al., 2021).
Advanced Applications in Medicinal Chemistry
Synthesis of Antimuscarinic Agents : A study describes the racemization process of a related compound, which is crucial in preparing certain antispasmodic drugs, demonstrating its importance in medicinal chemistry (Bolchi et al., 2013).
Palladacycle Formations : The synthesis of N,N′-(Ar,Ar′-diaryl)iminoisoindolines, related to 2-Phenylisoindolin-1-imine hydrobromide, has been explored for applications in forming cyclopalladated complexes, underlining its utility in complex chemical formations (Chitanda et al., 2011).
Enantioselective Synthesis : The compound has been used in enantioselective synthesis processes, like the creation of tetrahydroquinolines, which are significant in the development of asymmetric synthetic methods (Derdau & Snieckus, 2001).
Material Science and Biomedical Applications
Hydrogel Formation for DNA Binding : Linear poly(ethylene imine)-based hydrogels have been developed using similar imine compounds, demonstrating their ability to bind and release DNA, thus showing potential in biomedical applications like gene delivery (Englert et al., 2014).
Cobalt-Catalyzed C-H Bond Imination : The compound has been involved in cobalt-catalyzed C-H bond imination, highlighting its role in innovative chemical reactions for synthesizing valuable organic compounds (Lukasevics et al., 2022).
Synthesis of Isoindole Derivatives : A Pd-catalyzed process has been developed using related compounds for constructing diverse cyclic imine products, showing the versatility of such compounds in organic chemistry (Tang et al., 2018).
特性
IUPAC Name |
2-phenyl-3H-isoindol-1-imine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.BrH/c15-14-13-9-5-4-6-11(13)10-16(14)12-7-2-1-3-8-12;/h1-9,15H,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCHXAVYCPWNAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=CC=C3.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610036 |
Source


|
| Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylisoindolin-1-imine hydrobromide | |
CAS RN |
27408-84-0 |
Source


|
| Record name | 2-Phenyl-2,3-dihydro-1H-isoindol-1-imine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

